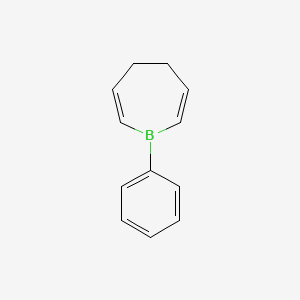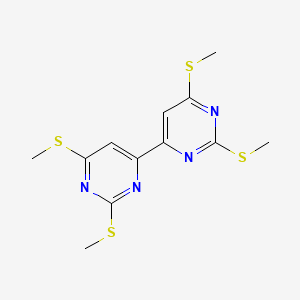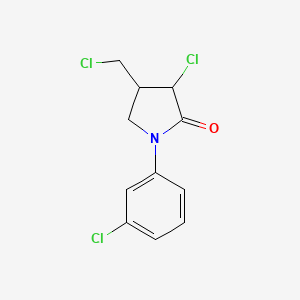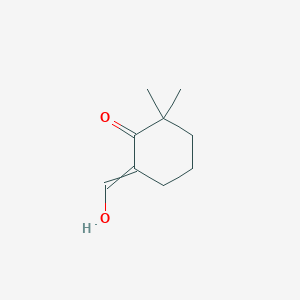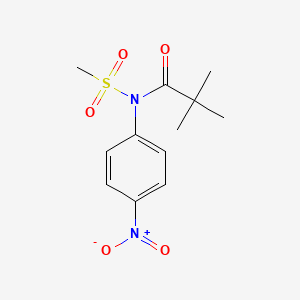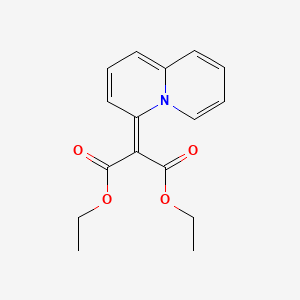
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of malonic acid and is often used in various chemical reactions and industrial applications. The compound’s structure includes a quinolizinylidene group, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester typically involves the use of malonic acid derivatives. One common method is the Horner-Wadsworth-Emmons olefination, which allows for the formation of the quinolizinylidene group through a tandem olefination/cyclization process . This method is favored for its efficiency and ability to introduce various functional groups into the compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is scalable and cost-effective, making it suitable for large-scale production. The use of fermentation of glucose has also been explored as an alternative method .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester involves its interaction with various molecular targets and pathways. The quinolizinylidene group plays a crucial role in its reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but without the quinolizinylidene group.
Diethyl malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester derivative of malonic acid, used in similar applications.
Uniqueness
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester is unique due to the presence of the quinolizinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and functionality .
Propriétés
Numéro CAS |
59310-47-3 |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
diethyl 2-quinolizin-4-ylidenepropanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)14(16(19)21-4-2)13-10-7-9-12-8-5-6-11-17(12)13/h5-11H,3-4H2,1-2H3 |
Clé InChI |
WZADKKPLHARKFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1C=CC=C2N1C=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



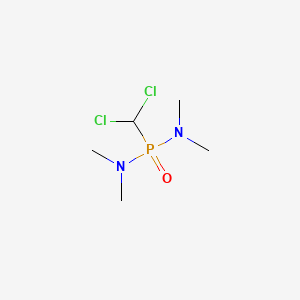
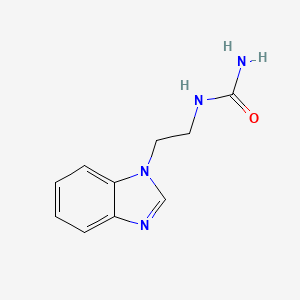
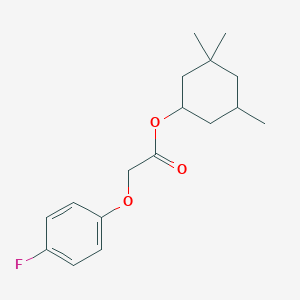
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)
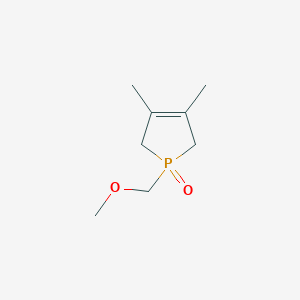
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
